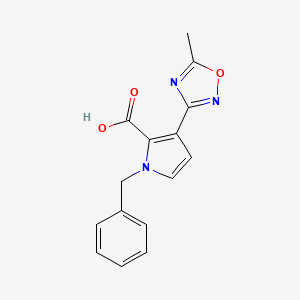

1-Benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrrole-2-carboxylic acid

Description

1-Benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as Compound 29a) is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at position 1, a 5-methyl-1,2,4-oxadiazole moiety at position 3, and a carboxylic acid group at position 2. Its molecular formula is C₁₅H₁₃N₃O₃, with elemental analysis data closely matching theoretical values (Calcd: C 63.60%, H 4.63%, N 14.83%; Found: C 63.71%, H 4.51%, N 15.08%) .

Properties

Molecular Formula |

C15H13N3O3 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

1-benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C15H13N3O3/c1-10-16-14(17-21-10)12-7-8-18(13(12)15(19)20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20) |

InChI Key |

OCMFUSZFUXYQEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2=C(N(C=C2)CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Biological Activity

1-Benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrrole-2-carboxylic acid (C15H13N3O3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H13N3O3

- Molecular Weight : 283.28 g/mol

- IUPAC Name : 1-benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrole-2-carboxylic acid

- Purity : Typically over 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrrole-2-carboxylic acid. It exhibits significant cytotoxic effects against various cancer cell lines.

The compound's mechanism involves the inhibition of key proteins involved in cell proliferation and survival pathways, such as MDM2, which is crucial for regulating p53 activity in cancer cells .

Antimicrobial Activity

The compound has also shown promising antibacterial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

The structural features of the compound contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

The biological activity of 1-benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrrole-2-carboxylic acid is attributed to several mechanisms:

- MDM2 Inhibition : It binds with high affinity to MDM2, preventing it from inhibiting p53, thereby promoting apoptosis in cancer cells .

- Bacterial Cell Disruption : The compound interferes with bacterial cell wall synthesis and integrity, leading to cell lysis.

- Cytokine Modulation : It modulates signaling pathways that regulate inflammation and immune responses.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study involving various human cancer cell lines showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G1 phase.

- In Vivo Efficacy : In animal models of bacterial infection, administration of the compound led to a marked reduction in bacterial load and improved survival rates compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Compound 29a and Analogs

Structural and Functional Group Analysis

29a vs. 29b: The replacement of the 5-methyl group in 29a’s oxadiazole ring with a p-nitrophenyl group (29b) increases molecular weight (C₂₀H₁₅N₅O₄ vs. C₁₅H₁₃N₃O₃) and introduces a strong electron-withdrawing nitro group. The nitrogen content rises from 14.83% (29a) to 17.99% (29b), which may enhance interactions with biological targets like enzymes or receptors .

29a vs. 28a :

- Substitution of the carboxylic acid in 29a with a carboxamide group (28a) reduces acidity and modifies hydrogen-bonding capacity. This change could improve metabolic stability and membrane permeability in drug design contexts .

- The synthesis yield for 28a (90%) is significantly higher than for 29b (57%), suggesting milder reaction conditions or fewer side reactions .

29a vs. 4-(5-Methyl-oxadiazol-3-yl)benzoic acid: The benzoic acid analog lacks the pyrrole ring system, instead featuring a benzene core. This simplification may reduce synthetic complexity but also limit π-π stacking interactions critical for binding to aromatic protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.